molecular formula C14H21NO4S2 B2607980 2-((5-Ethylthiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane CAS No. 1396860-54-0

2-((5-Ethylthiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane

Katalognummer: B2607980
CAS-Nummer: 1396860-54-0
Molekulargewicht: 331.45
InChI-Schlüssel: DGLJQVOIICJWFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((5-Ethylthiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[35]nonane is a complex organic compound with a unique spirocyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Ethylthiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of a suitable precursor, such as 2-bromoethylthiophene, under palladium-catalyzed conditions.

    Sulfonylation: The thiophene ring is then sulfonylated using reagents like chlorosulfonic acid or sulfonyl chlorides.

    Spirocyclic formation: The spirocyclic structure is formed by reacting the sulfonylated thiophene with a suitable diamine, such as 2,2-dimethyl-1,3-propanediol, under acidic conditions to promote cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-((5-Ethylthiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The ethyl group on the thiophene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents like bromine or nitronium ions can be used for substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Research indicates that compounds similar to 2-((5-Ethylthiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane may exhibit antimicrobial properties. For instance, derivatives of thiophene and sulfonamide compounds have been shown to possess significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other resistant pathogens . The unique structural features of this compound may enhance its efficacy as a lead candidate for developing new antimicrobial agents.

Anticancer Activity

The spirocyclic nature of this compound suggests potential anticancer properties. Similar compounds have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The presence of the sulfonyl group can enhance the interaction with biological targets, making it a candidate for further exploration in cancer therapy.

Material Science

Due to its distinctive chemical structure, this compound can be utilized in the development of advanced materials. Its thiophene moiety lends itself to applications in organic electronics, such as organic photovoltaics and field-effect transistors (FETs). The sulfonyl group can improve solubility and processability in polymer blends .

Case Studies

StudyFocusFindings
Antimicrobial ActivityInvestigated novel thiazole derivatives; found compounds with similar structures to exhibit high efficacy against drug-resistant bacteria.
Anticancer PotentialExplored spirocyclic compounds; demonstrated significant inhibition of cancer cell lines through apoptosis induction mechanisms.
Organic ElectronicsEvaluated thiophene-based materials; concluded that sulfonyl-substituted thiophenes enhance device performance in organic solar cells.

Wirkmechanismus

The mechanism of action of 2-((5-Ethylthiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and spirocyclic groups can play a crucial role in binding to these targets, influencing the compound’s overall bioactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-((5-Methylthiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane
  • 2-((5-Propylthiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane

Uniqueness

2-((5-Ethylthiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane is unique due to the presence of the ethyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. The spirocyclic structure also imparts rigidity and distinct spatial orientation, which can be advantageous in certain applications.

Biologische Aktivität

The compound 2-((5-Ethylthiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane (CAS Number: 1396860-54-0) is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and databases.

Chemical Structure and Properties

The molecular formula of the compound is C14H21NO4S2C_{14}H_{21}NO_{4}S_{2} with a molecular weight of approximately 317.46 g/mol. The structure includes a spirocyclic framework which is known to enhance biological activity through unique interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing primarily on its potential as an anticancer agent and its effects on various cellular pathways.

Anticancer Activity

Recent research has indicated that compounds with similar structural motifs exhibit significant activity against cancer cells. For instance, derivatives of the spiro[3.5]nonane scaffold have shown promise in targeting the KRAS G12C mutation, a common driver in various cancers. The compound's ability to inhibit this mutation may position it as a candidate for further development in oncology therapeutics .

The proposed mechanism involves the interaction with specific protein targets involved in cell proliferation and survival pathways. The sulfonyl group is hypothesized to enhance binding affinity to target proteins, facilitating inhibition of oncogenic signals.

Case Studies and Research Findings

StudyFindings
Discovery of Covalent Inhibitors A series of spiro[3.5]nonane derivatives were synthesized and evaluated for their inhibitory effects on KRAS G12C mutations. The lead compound demonstrated significant antitumor activity in xenograft models .
Antimicrobial Properties Similar compounds have shown broad-spectrum antimicrobial activity against resistant strains of bacteria and fungi, suggesting potential applications beyond oncology .
Structural Optimization Structural modifications to the spirocyclic core resulted in enhanced stability and potency against targeted cancer pathways .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization requires careful selection of reagents and reaction conditions. For the spirocyclic core, catalytic hydrogenation (e.g., using Pd/C or Raney Ni) is critical for removing protecting groups like benzyl (Bn) . The sulfonyl group introduction from the thiophene moiety demands controlled oxidation (e.g., with mCPBA or H₂O₂) followed by sulfonation. Base selection (triethylamine, K₂CO₃) and solvent polarity (DMF, THF) significantly impact intermediate stability. Temperature control (0–25°C) during cyclization steps minimizes side reactions. Purification via column chromatography with gradients of ethyl acetate/hexane ensures isolation of the final product .

Q. Which spectroscopic techniques are most effective for characterizing the spirocyclic core and sulfonyl group?

  • Methodological Answer :

  • 1H/13C NMR : Assign spirocyclic protons (δ 1.2–2.5 ppm for methyl groups, δ 3.5–4.5 ppm for oxygen/nitrogen-bound CH₂) and confirm sulfonyl integration (singlet for SO₂ at δ 3.8–4.2 ppm) .
  • X-ray crystallography : Resolves steric effects from 7,7-dimethyl groups and validates the spiro[3.5]nonane geometry .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C₁₄H₂₁NO₅S₂) with <2 ppm error .

Advanced Research Questions

Q. How can researchers investigate the compound’s potential as a FAAH inhibitor while addressing contradictory activity data across studies?

  • Methodological Answer : Contradictory activity data may arise from assay variability (e.g., enzyme source, substrate concentration). Standardize assays using recombinant human FAAH and URB597 as a positive control. Perform competitive inhibition studies with varying substrate (anandamide) concentrations to calculate Ki values. Cross-validate using orthogonal methods:

  • Cellular assays : Measure arachidonic acid release in HEK293 cells expressing FAAH .
  • Molecular docking : Map interactions with FAAH’s catalytic triad (Ser241, Ser217, Gly239) to identify binding discrepancies .
  • SAR analysis : Compare with analogs (e.g., 7-Azaspiro[3.5]nonane-6,8-dione) to isolate structural determinants of potency .

Q. What computational approaches are suitable for predicting bioavailability and target interactions?

  • Methodological Answer :

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to assess logP (target ~2.5), solubility (≥50 µM), and blood-brain barrier penetration .
  • Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., FAAH) for ≥100 ns to evaluate binding stability and hydrogen-bonding patterns with active-site residues .
  • Free-energy perturbation (FEP) : Quantify ΔΔG values for sulfonyl group modifications to prioritize synthetic derivatives .

Q. How should experimental designs resolve discrepancies in reported neuroprotective effects?

  • Methodological Answer :

  • Dose-response studies : Test 0.1–100 µM ranges in primary neuron cultures (e.g., glutamate-induced excitotoxicity model) with N-acetylcysteine as a control .
  • Biomarker profiling : Quantify BDNF, SOD, and caspase-3 levels via ELISA/Western blot to correlate neuroprotection with molecular pathways .
  • In vivo validation : Use murine models (e.g., MPTP-induced Parkinson’s) with rigorous blinding and sample sizes (n ≥ 10/group) to ensure reproducibility .

Q. What strategies mitigate challenges in stereochemical control during spirocyclic core synthesis?

  • Methodological Answer :

  • Chiral auxiliaries : Employ Evans oxazolidinones or Oppolzer’s sultams to direct asymmetric cyclization .
  • Catalytic asymmetric hydrogenation : Use Ru-BINAP catalysts for enantioselective reduction of ketone intermediates .
  • Crystallization-induced diastereomer resolution : Separate diastereomers via solvent-pair recrystallization (e.g., ethanol/water) .

Q. Data Contradiction Analysis

Q. How can researchers reconcile conflicting solubility data in polar vs. nonpolar solvents?

  • Methodological Answer :

  • Solubility parameter analysis : Calculate Hansen parameters (δD, δP, δH) to rationalize solubility in DMSO (δ ~26 MPa¹/²) vs. chloroform (δ ~18 MPa¹/²) .
  • Co-solvency studies : Blend solvents (e.g., DMSO:EtOH 1:1) to enhance solubility for biological assays .
  • Thermodynamic profiling : Measure ΔHsol via isothermal titration calorimetry (ITC) to distinguish kinetic vs. equilibrium solubility .

Q. Comparative Structural Analysis

Q. How does the 5-Ethylthiophen-2-yl substituent influence reactivity compared to phenyl or pyridyl analogs?

  • Methodological Answer :

  • Electron-withdrawing effects : The sulfonyl group reduces electron density on the thiophene, slowing electrophilic substitution. Compare reaction rates with HNO₃/H₂SO₄ .
  • Steric effects : The ethyl group increases steric hindrance at the 5-position, reducing nucleophilic attack (e.g., SNAr) vs. unsubstituted thiophene .
  • DFT calculations : Compute Fukui indices to map reactive sites and compare with analogs .

Q. Experimental Design Considerations

Q. What controls are essential for assessing metabolic stability in hepatic microsome assays?

  • Methodological Answer :

  • Positive controls : Use verapamil (high clearance) and propranolol (moderate clearance) .
  • Negative controls : Incubate without NADPH to rule out non-enzymatic degradation.
  • Matrix blanks : Include microsomes from CYP3A4/5 knockout models to isolate isoform-specific metabolism .

Eigenschaften

IUPAC Name

2-(5-ethylthiophen-2-yl)sulfonyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S2/c1-4-11-5-6-12(20-11)21(16,17)15-7-14(8-15)9-18-13(2,3)19-10-14/h5-6H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLJQVOIICJWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CC3(C2)COC(OC3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.